2,1,3-Benzoxadiazol-5-ylmethanol
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Overview
Description
2,1,3-Benzoxadiazol-5-ylmethanol is a chemical compound with the molecular formula C7H6N2O2 It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure
Mechanism of Action
Target of Action
This compound is a chemical building block and is often used in research settings
Mode of Action
It has been reported that compounds containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system (d-π-a-π-d) exhibit strong solvent-dependent fluorescence emission . This suggests that these compounds may interact with their targets through electronic transitions of the π-π* type .
Biochemical Pathways
The compound’s fluorescence properties suggest it may be involved in pathways related to light absorption and emission .
Result of Action
Its strong solvent-dependent fluorescence emission suggests that it may have applications as a fluorophore in biological imaging .
Action Environment
Its fluorescence properties suggest that the compound’s action may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
2,1,3-Benzoxadiazol-5-ylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can activate transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular morphology and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range results in significant biological effects, beyond which toxicity becomes apparent. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, primarily mediated by cytochrome P450 enzymes . These reactions lead to the formation of metabolites that can either be excreted or further metabolized. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported across cell membranes by ABC transporters, influencing its intracellular concentration and biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise biological roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,1,3-Benzoxadiazol-5-ylmethanol involves the reaction of 2,1,3-benzoxadiazole with methanol. The reaction conditions can be adjusted based on the desired yield and purity of the product . Another approach involves the condensation reaction of 2-aminophenol with aromatic aldehydes in methanol, which provides high yields and is economically viable .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazol-5-ylmethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoxadiazole carboxylic acids, while reduction can produce benzoxadiazole alcohols .
Scientific Research Applications
2,1,3-Benzoxadiazol-5-ylmethanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,1,3-Benzoxadiazol-5-ylmethanol include other benzoxadiazole derivatives, such as 2,1,3-benzoxadiazole-4-carboxylic acid and 2,1,3-benzoxadiazole-7-methanol .
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHJRXNWRCVOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379965 |
Source
|
Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59660-56-9 |
Source
|
Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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